6,9,12-Octadecatrienoic acid

Description

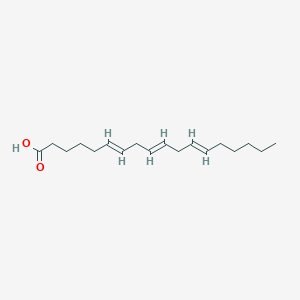

Structure

3D Structure

Properties

CAS No. |

1686-12-0 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(6E,9E,12E)-octadeca-6,9,12-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6+,10-9+,13-12+ |

InChI Key |

VZCCETWTMQHEPK-YHTMAJSVSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)O |

Synonyms |

LINOLENATE |

Origin of Product |

United States |

Foundational & Exploratory

6,9,12-Octadecatrienoic Acid: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6,9,12-octadecatrienoic acid, commonly known as gamma-linolenic acid (GLA). It covers the historical discovery of this unique omega-6 fatty acid, its primary natural sources with quantitative data, and detailed methodologies for its extraction, identification, and quantification. Additionally, this guide illustrates the key metabolic pathway of GLA and a typical experimental workflow for its analysis.

Discovery and Historical Context

Gamma-linolenic acid (GLA) was first isolated from the seed oil of the evening primrose plant (Oenothera biennis) in 1919 by Heiduschka and Lüft.[1] This discovery marked the identification of a novel polyunsaturated fatty acid. The precise chemical structure of GLA as all-cis-6,9,12-octadecatrienoic acid was later characterized by Riley.[1]

Initially observed in the 17th century, evening primrose was introduced to Europe from its native North America, where it was used by Native Americans to treat swellings.[1][2] It gained a reputation as a folk remedy, earning the moniker "king's cure-all."[1][3] The therapeutic interest in oils containing GLA, such as evening primrose oil, was rekindled in the 1930s and 1940s for conditions like atopic dermatitis.[2]

Natural Sources of Gamma-Linolenic Acid

GLA is found in a limited number of plant-based oils, with significant concentrations present in the seeds of borage, blackcurrant, and evening primrose.[2][4][5] Other sources, such as hemp seeds, oats, barley, and the microalga spirulina, contain smaller quantities of this fatty acid.[1][6] A genetically modified safflower oil with a high GLA content has also been developed.[1]

Quantitative Data of GLA in Natural Sources

The table below summarizes the concentration of gamma-linolenic acid in its most prominent natural oil sources.

| Natural Source | Scientific Name | GLA Content (%) | Reference(s) |

| Borage Oil | Borago officinalis | 20 - 26% | [7][8][9][10] |

| Blackcurrant Seed Oil | Ribes nigrum | 15 - 20% | [1][7] |

| Evening Primrose Oil | Oenothera biennis | 8 - 12% | [7][9] |

| Hemp Seed Oil | Cannabis sativa | Varies | [1] |

Metabolic Signaling Pathway of Gamma-Linolenic Acid

Gamma-linolenic acid is a precursor to a series of anti-inflammatory eicosanoids. Upon ingestion, GLA is metabolized to dihomo-gamma-linolenic acid (DGLA), which is then converted into key signaling molecules. This pathway is crucial for understanding the biological effects of GLA.

Experimental Protocols for Analysis

The analysis of gamma-linolenic acid from natural sources typically involves lipid extraction, conversion of fatty acids to a volatile form (transesterification), and subsequent chromatographic separation and quantification.

Lipid Extraction

The initial step in GLA analysis is the extraction of total lipids from the source material.

-

Solvent Extraction: A common method for oilseeds is extraction using organic solvents. The Bligh and Dyer method, or variations thereof, which utilizes a chloroform-methanol-water mixture, is frequently employed for efficient lipid extraction from biological samples. For bulk oil analysis, direct solvent extraction with hexane (B92381) is also common.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids within the extracted triglycerides must be converted into their more volatile methyl esters.

-

Acid-Catalyzed Transesterification: This is a widely used method where the lipid extract is heated with a reagent such as methanol (B129727) containing an acid catalyst like acetyl chloride or hydrochloric acid. This process simultaneously extracts and transesterifies the lipids.

-

Base-Catalyzed Transesterification: While effective for transesterifying triglycerides, this method is not suitable for free fatty acids.

Direct transesterification methods, which combine lipid extraction and esterification into a single step, are often favored for their speed and efficiency, especially when analyzing a large number of samples.

Identification and Quantification

-

Gas Chromatography (GC): The primary technique for quantifying FAMEs, including GLA methyl ester, is gas chromatography, typically with a flame ionization detector (GC-FID). A capillary column with a polar stationary phase is used to separate the different fatty acid methyl esters. Identification is based on the retention time compared to a known GLA standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For unambiguous identification, GC can be coupled with mass spectrometry. The mass spectrum of the GLA methyl ester provides a unique fragmentation pattern that confirms its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a silver ion column, can be used for the separation of GLA from its isomers.

-

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a simpler and more rapid method for the quantification of GLA in oil samples.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of gamma-linolenic acid from a natural oil source.

References

- 1. What is the mechanism of Gamolenic acid? [synapse.patsnap.com]

- 2. jsbms.jp [jsbms.jp]

- 3. youtube.com [youtube.com]

- 4. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]

- 6. researchgate.net [researchgate.net]

- 7. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of Gamma-Linolenic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the biosynthesis of gamma-linolenic acid (GLA) in plants, a polyunsaturated fatty acid of significant interest for its therapeutic and nutritional properties. The guide details the core metabolic pathway, enzyme characteristics, regulatory mechanisms, and common experimental protocols used in its study.

Introduction to Gamma-Linolenic Acid (GLA)

Gamma-linolenic acid (18:3, Δ6,9,12; GLA) is an omega-6 polyunsaturated fatty acid (PUFA) found in the seed oils of a select number of plant species, such as evening primrose (Oenothera biennis), borage (Borago officinalis), and blackcurrant (Ribes nigrum).[1][2] In humans, GLA is a precursor to dihomo-γ-linolenic acid (DGLA), which is metabolized to produce anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[3] This positions GLA as a valuable compound in pharmaceuticals and nutraceuticals for addressing inflammatory conditions. While most higher plants produce the GLA precursor, linoleic acid (LA), they typically lack the necessary enzyme to convert it to GLA, making GLA-producing plants and metabolic engineering efforts a key focus of research.

The Core Biosynthesis Pathway

The conversion of linoleic acid (LA) to GLA in plants is a single-step desaturation reaction catalyzed by the enzyme Δ6-desaturase (D6D).[1][4]

-

Substrate : Linoleic Acid (LA; 18:2, Δ9,12)

-

Enzyme : Δ6-fatty acid desaturase (a "front-end" desaturase)

-

Product : γ-Linolenic Acid (GLA; 18:3, Δ6,9,12)

This enzyme introduces a cis double bond at the Δ6 position of the fatty acid chain, between the pre-existing Δ9 double bond and the carboxyl group.[5] The reaction is oxygen-dependent and requires an electron transport chain.[6]

Subcellular Localization and Enzyme Complex

In higher plants, the Δ6-desaturase enzyme is a membrane-bound protein localized to the endoplasmic reticulum (ER) .[2][7][8] Experimental evidence from green fluorescent protein (GFP) tagging of Δ6-desaturases from species like Ribes nigrum (blackcurrant) confirms their localization to the ER in plant cells.[2]

The desaturation process requires electron donors. Plant microsomal desaturases, including Δ6-desaturase, typically receive electrons from NADH via a short electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase . Many plant Δ6-desaturases possess a fused N-terminal cytochrome b5 domain, making them self-contained catalytic units.[5]

Enzyme Substrate Specificity

Plant Δ6-desaturases act on fatty acids esterified to phospholipids (B1166683) within the ER membrane, specifically at the sn-2 position of phosphatidylcholine (PC). This contrasts with some fungal or algal Δ6-desaturases that act on acyl-CoA substrates.[9] This specificity has significant implications for metabolic engineering, as the efficiency of GLA production can be influenced by the acyl-carrier preference of the chosen desaturase gene.[9]

Furthermore, Δ6-desaturase can also utilize the omega-3 fatty acid, α-linolenic acid (ALA; 18:3, Δ9,12,15), as a substrate to produce stearidonic acid (SDA; 18:4, Δ6,9,12,15).[2][4][10] The preference for LA versus ALA varies between enzymes from different species.[10]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core biochemical reaction and the associated electron transport chain in the ER.

Caption: Core reaction for GLA synthesis in the ER membrane.

Quantitative Data from Expression Studies

The success of producing GLA in transgenic plants depends heavily on the choice of the Δ6-desaturase gene and the host plant. The following table summarizes results from various studies where Δ6-desaturase genes were expressed in non-native plants.

| Gene Source | Host Plant | Promoter | GLA (% of Total Fatty Acids) | Other Products | Reference |

| Pythium irregulare (fungus) | Brassica juncea | Napin (seed-specific) | Up to 40% | SDA (3-10%) | [4] |

| Borago officinalis (borage) | Arabidopsis thaliana | CaMV 35S | ~15-20% | SDA | Sayanova et al., 1997 |

| Ostreococcus tauri (alga) | Camelina sativa | Not specified | High levels of Δ6-FA | N/A | [9] |

| Ribes nigrum (blackcurrant) | Arabidopsis thaliana | Not specified | Significant accumulation | OTA (from ALA) | [2] |

Note: "Δ6-FA" refers to Δ6-desaturated fatty acids, including GLA and SDA. Quantitative values can vary significantly based on transformation events, expression levels, and analytical methods.

Regulation of GLA Biosynthesis

The production of GLA is primarily regulated at the transcriptional level through the expression of the Δ6-desaturase gene.

-

Tissue Specificity : In natural GLA-producing plants like blackcurrant and borage, the Δ6-desaturase gene shows differential expression patterns. It is often highly expressed in developing seeds, leading to the accumulation of GLA in seed oil.[2]

-

Environmental and Hormonal Control : While direct regulation of Δ6-desaturase is not as extensively studied as other fatty acid desaturases, general principles of lipid metabolism gene regulation apply. The expression of fatty acid desaturases can be influenced by light, temperature, and plant hormones like jasmonate and auxin.[11][12] For example, genes involved in galactolipid synthesis, a related lipid pathway, are regulated by light signaling and plastid-to-nucleus retrograde signaling.[11]

The logical relationship for gene expression leading to GLA production can be visualized as follows.

Caption: Simplified regulatory and expression flow for GLA production.

Key Experimental Protocols

The study of GLA biosynthesis involves several key molecular and analytical techniques. Below are generalized methodologies based on common practices in the field.

Protocol: Cloning a Δ6-Desaturase Gene

This protocol outlines the typical workflow for identifying and isolating a desaturase gene from a GLA-producing plant.

-

RNA Extraction and cDNA Synthesis :

-

Isolate total RNA from a tissue with high GLA content (e.g., developing seeds of Borago officinalis) using a TRIzol-based method or a commercial plant RNA extraction kit.

-

Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]

-

-

Degenerate PCR and Gene Fragment Amplification :

-

Design degenerate PCR primers based on conserved amino acid sequences (e.g., histidine box motifs) found in known fatty acid desaturases.

-

Perform PCR on the synthesized cDNA to amplify a partial fragment of the putative Δ6-desaturase gene.

-

-

RACE (Rapid Amplification of cDNA Ends) :

-

Use the sequence of the amplified fragment to design gene-specific primers for 5' and 3' RACE.

-

Perform RACE PCR to obtain the full-length coding sequence (CDS) of the gene.

-

-

Cloning and Sequencing :

Protocol: Analysis of Fatty Acid Composition by GC-MS

This protocol describes the standard method for extracting and quantifying GLA from plant tissues.[16]

-

Lipid Extraction :

-

Homogenize a known quantity of plant tissue (e.g., seeds, leaves) in a chloroform:methanol (B129727) solvent mixture (e.g., 2:1, v/v).[17]

-

Add an internal standard, such as pentadecanoic acid (C15:0), for accurate quantification.[18]

-

After phase separation (induced by adding water or KCl), collect the lower organic phase containing the total lipids.

-

-

Transmethylation to Fatty Acid Methyl Esters (FAMEs) :

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a transmethylation reagent, such as 2.5% H₂SO₄ in methanol or sodium methoxide.[17]

-

Heat the sample (e.g., at 80°C for 1 hour) to convert the fatty acids in lipids to their volatile methyl ester derivatives (FAMEs).

-

-

FAME Extraction and GC-MS Analysis :

-

Extract the FAMEs from the reaction mixture using a nonpolar solvent like hexane (B92381).

-

Inject the hexane phase containing the FAMEs into a Gas Chromatograph-Mass Spectrometer (GC-MS).[16][19]

-

The GC separates the FAMEs based on their volatility and polarity. The MS identifies each FAME by its characteristic mass spectrum and fragmentation pattern.

-

Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.[18]

-

Protocol: Subcellular Localization using GFP Fusion

This protocol is used to experimentally verify the cellular location of the Δ6-desaturase enzyme.[7]

-

Vector Construction :

-

Amplify the full-length coding sequence of the Δ6-desaturase gene by PCR.

-

Clone the sequence into a plant expression vector, creating an in-frame fusion with a reporter gene, typically Green Fluorescent Protein (GFP), at either the N- or C-terminus.[20] The vector should be driven by a strong constitutive promoter like CaMV 35S.

-

-

Transient Expression in Plant Protoplasts or Tissues :

-

Transform plant protoplasts (e.g., from Arabidopsis thaliana) with the GFP-fusion construct using a method like PEG-mediated transformation.[8]

-

Alternatively, infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the construct.

-

-

Confocal Microscopy :

-

After a period of incubation (24-48 hours) to allow for gene expression, observe the transformed cells under a confocal microscope.

-

The location of the green fluorescence from the GFP tag indicates the subcellular compartment where the desaturase protein resides.

-

Co-localization with known organelle markers (e.g., an ER-resident marker tagged with a red fluorescent protein) can be used for confirmation.[8]

-

This guide provides a foundational understanding of the GLA biosynthesis pathway in plants, supported by established methodologies. The continued exploration of novel desaturase enzymes and the refinement of genetic engineering strategies hold great promise for enhancing the production of this valuable fatty acid in agricultural systems.

References

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. Identification and functional analysis of the genes encoding Δ6-desaturase from Ribes nigrum† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-Level Production of γ-Linolenic Acid in Brassica juncea Using a Δ6 Desaturase from Pythium irregulare - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of Δ6-desaturase acyl-carrier specificity in the efficient synthesis of long-chain polyunsaturated fatty acids in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional regulation of thylakoid galactolipid biosynthesis coordinated with chlorophyll biosynthesis during the development of chloroplasts in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cloning and transcriptional analysis of Crepis alpina fatty acid desaturases affecting the biosynthesis of crepenynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cloning of higher plant omega-3 fatty acid desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cloning of higher plant omega-3 fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. blog.organomation.com [blog.organomation.com]

- 18. researchgate.net [researchgate.net]

- 19. lipidmaps.org [lipidmaps.org]

- 20. Frontiers | Using the SUBcellular database for Arabidopsis proteins to localize the Deg protease family [frontiersin.org]

The Biological Role of 6,9,12-Octadecatrienoic Acid in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6,9,12-Octadecatrienoic acid, more commonly known as gamma-linolenic acid (GLA), is an omega-6 polyunsaturated fatty acid with significant implications for cellular metabolism and signaling. Found in various plant seed oils, GLA and its downstream metabolites play a crucial role in modulating inflammatory responses, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the metabolic pathways, signaling cascades, and cellular effects of GLA. It summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of core pathways to support further research and drug development efforts in oncology, immunology, and metabolic diseases.

Introduction

Gamma-linolenic acid (GLA) is a naturally occurring omega-6 fatty acid found in plant oils such as evening primrose oil, borage oil, and black currant seed oil.[1] Unlike the more abundant omega-6 fatty acid, linoleic acid (LA), from which it is synthesized, GLA and its metabolites exhibit unique biological activities, many of which are anti-inflammatory and anti-proliferative.[2][3] The biological effects of GLA are primarily mediated by its elongation product, dihomo-gamma-linolenic acid (DGLA), which serves as a precursor to anti-inflammatory eicosanoids and can competitively inhibit the pro-inflammatory pathways of arachidonic acid (AA).[4][5] This guide will elucidate the metabolic fate of GLA, its role in key signaling pathways, and its quantified effects on cellular processes, providing a comprehensive resource for the scientific community.

Metabolic Pathways of Gamma-Linolenic Acid

The metabolic conversion of GLA is a critical determinant of its biological activity. GLA itself is found in low levels in tissues as it is rapidly converted to DGLA.[5] The key enzymatic steps are outlined below.

Conversion to Dihomo-gamma-linolenic acid (DGLA)

Upon entering the cell, GLA is efficiently elongated by the enzyme fatty acid elongase 5 (ELOVL5) to form DGLA (20:3n-6).[5] This is the primary metabolite responsible for many of GLA's downstream effects. DGLA is then incorporated into the phospholipids (B1166683) of cell membranes, where it can be released by phospholipase A2 upon cellular stimulation.[5]

Synthesis of Anti-Inflammatory Eicosanoids

Once released, DGLA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids.[2][6]

-

COX Pathway: DGLA is converted by COX enzymes to form prostaglandin (B15479496) E1 (PGE1), a potent anti-inflammatory, anti-proliferative, and vasodilatory molecule.[6][7]

-

LOX Pathway: DGLA is metabolized by 15-lipoxygenase (15-LOX) to produce 15-hydroxyeicosatrienoic acid (15-HETrE), which also possesses anti-inflammatory properties.[7]

Competition with Arachidonic Acid (AA)

DGLA can be further desaturated by the enzyme delta-5-desaturase (D5D) to form arachidonic acid (AA, 20:4n-6), the precursor to pro-inflammatory eicosanoids like prostaglandin E2 (PGE2) and leukotriene B4 (LTB4).[4][8] However, the activity of D5D is often rate-limiting.[8] Importantly, DGLA competes with AA for the same COX and LOX enzymes.[6][9] By increasing the cellular pool of DGLA, GLA supplementation can competitively inhibit the production of AA-derived pro-inflammatory mediators.[10]

Role in Cellular Signaling

GLA and its metabolites modulate several key signaling pathways, primarily impacting inflammation and cancer progression.

Inhibition of Pro-inflammatory Transcription Factors

GLA has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that drive the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[11][12][13] In lipopolysaccharide (LPS)-stimulated macrophages, GLA treatment significantly inhibits:

-

IκB-α phosphorylation and degradation.[11]

-

Nuclear translocation of the NF-κB p65 subunit.[11]

-

NF-κB and AP-1 DNA binding and reporter gene activity.[11][13]

This inhibition is mediated, in part, by suppressing the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[11][12]

Induction of Apoptosis in Cancer Cells

GLA has demonstrated selective cytotoxicity towards cancer cells, inducing apoptosis through the intrinsic (mitochondrial) pathway.[1][5] Key mechanisms include:

-

Reactive Oxygen Species (ROS) Generation: GLA treatment leads to increased intracellular ROS and lipid peroxidation, creating oxidative stress.[1][11]

-

Mitochondrial Dysfunction: It causes a loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1][5]

-

Caspase Activation: Released cytochrome c triggers the activation of caspase-3, a key executioner caspase, leading to the cleavage of cellular substrates like poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1][5]

Quantitative Data on Cellular Effects

The effects of GLA have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Anti-proliferative Activity of GLA in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| HT-29 | Colorectal | 302 | 48 | [2] |

| HT-29 | Colorectal | 255 | 72 | [2] |

| K562/ADM | Leukemia | 113 | 48 | [2] |

| K562/ADM | Leukemia | 101.59 | 72 | [2] |

Table 2: Induction of Apoptosis by GLA

| Cell Line | Cell Type | GLA Concentration | Effect | Citation |

| B-CLL | B-cell chronic lymphocytic leukaemia | 5 µg/mL | ~42% apoptotic cells (vs. 20% spontaneous) | [14] |

| B-CLL | B-cell chronic lymphocytic leukaemia | 10 µg/mL | Increased apoptosis (p=0.027 vs. normal B-cells) | [14] |

| K562 | Chronic myelogenous leukemia | Dose-dependent | Increased cytochrome c release and caspase-3 activation | [1] |

| Walker 256 | Rat carcinosarcoma | 150 µM | Increased apoptotic index, cytochrome c release, and caspase-3 activation | [5] |

Table 3: Modulation of Inflammatory Mediators by GLA/DGLA

| Cell Type | Stimulus | Fatty Acid | Effect | Citation |

| Human PBMC | LPS | DGLA (100 µM) | ~40% reduction in TNF-α production | [4] |

| Human PBMC | LPS | DGLA (100 µM) | No significant effect on IL-6 production | [4] |

| Rat Serum | Freund's Adjuvant | GLA | Significant decrease in IFN-γ and MCP-1 | [15][16] |

| Rat Mesangial Cells | High Glucose | GLA | Dose-dependent reduction in MCP-1 mRNA and protein | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GLA's biological roles.

Protocol for Fatty Acid Analysis in Cultured Cells by GC-MS

This protocol is adapted from established methods for the extraction and quantification of total fatty acids.[1][14][17]

Objective: To quantify the incorporation of GLA and the change in DGLA and AA levels in cultured cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of GLA for a specified time course. Include a vehicle control (e.g., ethanol (B145695) or BSA).

-

Cell Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape or trypsinize cells, count them, and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).

-

Lipid Extraction:

-

Resuspend the cell pellet (e.g., 1x10^6 cells) in PBS.

-

Add a known amount of an internal standard mixture (containing deuterated fatty acids) to each sample for quantification.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension to a final volume that is 20-fold the sample volume.

-

Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

-

Saponification and Methylation (to form FAMEs):

-

Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic HCl to the dried lipid pellet.

-

Cap the tube tightly and heat at 80°C for 1 hour to simultaneously hydrolyze fatty acid esters and methylate the free carboxyl groups.

-

Cool the sample to room temperature. Add 1 mL of hexane (B92381) and 1 mL of water to partition the FAMEs into the hexane layer.

-

Vortex and centrifuge briefly. Transfer the upper hexane layer containing the FAMEs to a GC vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Use a suitable capillary column (e.g., a polar wax column) for separation.

-

Set up a temperature gradient program to effectively separate the FAMEs of interest (e.g., start at 150°C, ramp to 250°C).

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their retention times and mass fragmentation patterns compared to known standards.

-

-

Data Analysis:

-

Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the corresponding deuterated internal standard and referencing a standard curve.

-

Protocol for Measuring Cytokine Production by ELISA

This protocol provides a general framework for a sandwich ELISA to measure cytokine levels in cell culture supernatants.[18]

Objective: To quantify the effect of GLA on the production of inflammatory cytokines like TNF-α and IL-6.

Methodology:

-

Sample Collection: Culture macrophages (e.g., RAW 264.7) or PBMCs with or without GLA for a pre-treatment period (e.g., 12-24 hours). Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a defined period (e.g., 6-24 hours). Collect the cell culture supernatant and centrifuge to remove cellular debris. Store at -80°C until analysis.

-

Plate Coating: Dilute the capture antibody (e.g., anti-mouse TNF-α) in coating buffer. Add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve. Add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of a biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α) to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Protocol for Western Blot Analysis of COX-2 and NF-κB p65

This protocol describes the detection of specific protein expression levels in cell lysates.[3][17]

Objective: To determine if GLA treatment alters the expression of pro-inflammatory proteins (COX-2) or the levels of key signaling proteins (NF-κB p65).

Methodology:

-

Cell Lysis and Protein Quantification: After GLA and/or LPS treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel (e.g., 10%). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2 or anti-p65), diluted in blocking buffer, overnight at 4°C with gentle agitation. Also probe a separate membrane or strip the first one for a loading control protein (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize the target protein signal to the loading control signal.

Conclusion and Future Directions

This compound (GLA) is a multifaceted fatty acid with significant potential in therapeutic applications. Its metabolic products, particularly DGLA, orchestrate a shift in cellular signaling away from pro-inflammatory and pro-proliferative states towards resolution and homeostasis. The ability of GLA to induce apoptosis in cancer cells and suppress key inflammatory transcription factors like NF-κB highlights its potential as an adjunct therapy in oncology and a primary treatment for chronic inflammatory disorders.

Future research should focus on elucidating the precise molecular targets of GLA and DGLA beyond the eicosanoid pathways. Investigating the genetic factors that influence GLA metabolism, such as polymorphisms in the FADS genes, could lead to personalized nutritional strategies. Furthermore, the development of novel delivery systems to enhance the bioavailability and targeted delivery of GLA to specific tissues will be crucial for translating its promising preclinical effects into effective clinical therapies. The comprehensive data and protocols presented in this guide serve as a foundational resource for advancing these research and development endeavors.

References

- 1. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gamma-Linolenic acid and eicosapentaenoic acid induce modifications in mitochondrial metabolism, reactive oxygen species generation, lipid peroxidation and apoptosis in Walker 256 rat carcinosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Effects of gamma-linolenic acid and oleic acid on paclitaxel cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihomo-g-linolenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Gamma-linolenic acid induces apoptosis in B-chronic lymphocytic leukaemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytokine levels affected by gamma-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gamma Linolenic Acid Exerts Anti-Inflammatory and Anti-Fibrotic Effects in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Utilization of arachidonic and linoleic acids by cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 6,9,12-Octadecatrienoic acid isomers

An In-depth Technical Guide on the Chemical Structure and Properties of 6,9,12-Octadecatrienoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound isomers. It includes detailed experimental protocols and visual representations of key pathways and workflows to support research and development in this area.

Chemical Structure and Isomerism

Octadecatrienoic acid is a polyunsaturated fatty acid with an 18-carbon chain and three double bonds. The specific isomer, this compound, is primarily known as gamma-linolenic acid (GLA) in its all-cis configuration. It is a regioisomer of the more widely known alpha-linolenic acid (ALA), which has double bonds at the 9, 12, and 15 positions.

Gamma-Linolenic Acid (GLA):

-

Systematic Name: (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid.

-

Lipid Number: 18:3 (n-6).

-

Description: An omega-6 fatty acid where the first double bond from the methyl end is at the sixth carbon. All three double bonds are in the cis configuration.

Other Isomers: While the all-cis form (GLA) is the most common naturally occurring isomer, other geometric isomers with trans double bonds can exist. These are often products of chemical processing or are present in smaller quantities.

The structural differences between these isomers, particularly the position and geometry of the double bonds, lead to distinct physical and biological properties.

Caption: Structural comparison of Gamma-Linolenic Acid and its regioisomer Alpha-Linolenic Acid.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their application in various fields. The following tables summarize the key quantitative data for the most common isomers.

Table 1: General Physicochemical Properties of this compound Isomers

| Property | (6Z,9Z,12Z)-Octadecatrienoic Acid (γ-Linolenic Acid) |

| Molecular Formula | C18H30O2[1][2] |

| Molar Mass | 278.43 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 0.92 g/cm³[1] |

| Melting Point | -12 to -11 °C[1] |

| Boiling Point | 379.5 ± 11.0 °C (Predicted)[1] |

| IUPAC Name | (6Z,9Z,12Z)-octadeca-6,9,12-trienoic acid[2] |

| CAS Number | 506-26-3[4] |

Table 2: Solubility of Gamma-Linolenic Acid

| Solvent | Solubility |

| Water | Limited solubility[3] |

| Ethanol | Readily soluble[3] |

| Chloroform (B151607) | Readily soluble[3] |

| Acetone | Readily soluble[3] |

Biological Activity and Signaling Pathways

The isomers of this compound, particularly GLA, are biologically active and modulate several key signaling pathways.

Gamma-Linolenic Acid (GLA)

GLA is an omega-6 fatty acid that, paradoxically, exhibits anti-inflammatory properties.[5] This is primarily because it is a precursor to dihomo-gamma-linolenic acid (DGLA), which is then converted to anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1).[5][6]

Key Signaling Pathways Modulated by GLA:

-

NF-κB and AP-1 Pathways: GLA has been shown to inhibit the activation of NF-κB and AP-1, two key transcription factors involved in the inflammatory response.[7] This leads to a reduction in the expression of pro-inflammatory mediators.

-

MAPK Pathway: GLA can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the mitogen-activated protein kinase (MAPK) pathway involved in inflammation.[7]

-

LKB1-AMPK-mTOR Pathway: GLA can activate the LKB1-AMPK-mTOR signaling pathway, which plays a role in regulating autophagy and lipid metabolism.[8][9] This pathway is implicated in the protective effects of GLA against lipid metabolism disorders.[8][9]

Caption: GLA's inhibitory effects on LPS-induced inflammatory signaling pathways.

Alpha-Linolenic Acid (ALA) - A Regioisomer for Comparison

ALA, an omega-3 fatty acid, also possesses anti-inflammatory properties and is involved in regulating lipid metabolism.[10][11]

Key Signaling Pathways Modulated by ALA:

-

NF-κB and MAPK Pathways: Similar to GLA, ALA can inhibit nitric oxide production and inducible nitric oxide synthase (iNOS) gene expression by suppressing the NF-κB and MAPK pathways.[10]

-

SREBP Pathway: ALA has been shown to suppress the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and triacylglycerol biosynthesis.[12]

Experimental Protocols

Lipid Extraction from Biological Samples

A standard method for lipid extraction is the Folch or Bligh-Dyer method, which uses a chloroform/methanol (B129727) mixture.[13]

Protocol:

-

Homogenization: Homogenize the biological sample (cells, tissue) in a mixture of chloroform and methanol (typically 2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Collection: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen to obtain the dried lipid extract.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid isomers.[13]

Protocol:

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by heating with a methanol solution containing an acid catalyst (e.g., 2.5% H2SO4).[13]

-

FAME Extraction: Extract the FAMEs into an organic solvent like n-hexane.[13]

-

GC-MS Analysis: Inject the FAMEs into a GC-MS system.

-

Quantification: Quantify the peak areas for each identified fatty acid to determine their relative abundance.[13]

Caption: General workflow for the extraction and analysis of fatty acids from biological samples.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used for the separation of octadecatrienoic acid isomers, often after derivatization.[14][15] Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating isomers based on the number, position, and geometry of their double bonds.[16]

Protocol:

-

Derivatization: Convert fatty acids to derivatives (e.g., naphthacyl esters) to enhance detection.[15]

-

HPLC Separation:

-

Column: Use a reversed-phase column (e.g., C18) or a silver-ion impregnated column.[14][16]

-

Mobile Phase: A mixture of organic solvents, such as acetonitrile (B52724) and propanol.[14]

-

Detection: Use a UV detector set at a wavelength appropriate for the derivative.[14]

-

-

Identification: Identify isomers based on their retention times compared to known standards.

Conclusion

The this compound isomers, with gamma-linolenic acid as the most prominent member, are a fascinating class of polyunsaturated fatty acids with significant biological activities. Their distinct chemical structures give rise to unique physicochemical properties and the ability to modulate key cellular signaling pathways involved in inflammation and lipid metabolism. A thorough understanding of these molecules, supported by robust experimental protocols for their analysis, is essential for advancing research and development in nutrition, medicine, and drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. larodan.com [larodan.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Octadeca-6,9,12-trienoic acid | C18H30O2 | CID 3453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gamma-Linolenic_acid [bionity.com]

- 6. Gamma-Linolenic acid | C18H30O2 | CID 5280933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. γ-Linolenic Acid Prevents Lipid Metabolism Disorder in Palmitic Acid-Treated Alpha Mouse Liver-12 Cells by Balancing Autophagy and Apoptosis via the LKB1-AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - ProQuest [proquest.com]

A Deep Dive into the Foundational Differences Between 6,9,12-Octadecatrienoic Acid (Gamma-Linolenic Acid) and Alpha-Linolenic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core distinctions between two isomeric C18 polyunsaturated fatty acids: 6,9,12-octadecatrienoic acid, more commonly known as gamma-linolenic acid (GLA), and alpha-linolenic acid (ALA). While sharing the same chemical formula, their structural dissimilarities give rise to divergent metabolic pathways and distinct physiological effects, a critical consideration for research and therapeutic development.

Core Structural and Physicochemical Distinctions

The primary difference between ALA and GLA lies in the positioning of the first double bond from the methyl (omega) end of the fatty acid chain. This seemingly subtle variation in their chemical architecture is the cornerstone of their distinct classifications and biological roles.

Alpha-Linolenic Acid (ALA) is an omega-3 (n-3) fatty acid, with its first double bond located at the third carbon atom from the methyl terminus. Its systematic name is all-cis-9,12,15-octadecatrienoic acid.[1]

Gamma-Linolenic Acid (GLA) is an omega-6 (n-6) fatty acid, distinguished by its first double bond at the sixth carbon atom from the methyl end.[2] Its systematic name is all-cis-6,9,12-octadecatrienoic acid.[2]

This structural variance influences their three-dimensional conformation, with ALA adopting a more hooked shape and GLA a more bent structure. These conformational differences have implications for their incorporation into and effects on the properties of cellular membranes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of ALA and GLA.

| Property | Alpha-Linolenic Acid (ALA) | Gamma-Linolenic Acid (GLA) |

| Systematic Name | all-cis-9,12,15-octadecatrienoic acid | all-cis-6,9,12-octadecatrienoic acid |

| Chemical Formula | C₁₈H₃₀O₂ | C₁₈H₃₀O₂ |

| Molar Mass | 278.43 g/mol [3] | 278.43 g/mol [4] |

| Classification | Omega-3 Fatty Acid | Omega-6 Fatty Acid |

| Melting Point | -11 °C[3] | Not explicitly found |

| Boiling Point | 232 °C at 17 mmHg[3] | Not explicitly found |

| Density | 0.9176 g/cm³ | Not explicitly found |

| Appearance | Colorless to pale yellow liquid[5] | Colorless to pale yellow oil[6] |

| Solubility | Soluble in organic solvents like ethanol, chloroform (B151607), and acetone; limited solubility in water.[5] | Insoluble in water, soluble in organic solvents. |

Metabolic Pathways and Eicosanoid Signaling

The distinct metabolic fates of ALA and GLA are of paramount importance in understanding their differential physiological impacts. Both are essential fatty acids that humans cannot synthesize de novo and must be obtained from the diet. They serve as precursors to long-chain polyunsaturated fatty acids (LC-PUFAs) and eicosanoids, which are potent signaling molecules.

Alpha-Linolenic Acid (ALA) Metabolism

ALA is the parent compound of the omega-3 fatty acid series. It is metabolized into the longer-chain, more unsaturated fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through a series of desaturation and elongation reactions. This conversion is relatively inefficient in humans.

The conversion of ALA to EPA and subsequently to DHA is a critical pathway, as EPA and DHA are precursors to anti-inflammatory eicosanoids, such as prostaglandins (B1171923) of the 3-series (e.g., PGE₃) and leukotrienes of the 5-series (e.g., LTB₅).[7] These eicosanoids generally have lower inflammatory potential than their omega-6 derived counterparts.

Gamma-Linolenic Acid (GLA) Metabolism

GLA is a key intermediate in the omega-6 metabolic pathway. It is elongated to dihomo-gamma-linolenic acid (DGLA), which can then be further metabolized to arachidonic acid (AA).

DGLA is at a metabolic crossroads. It can be converted into anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE).[8][9] Conversely, DGLA can also be converted to arachidonic acid (AA), the precursor to potent pro-inflammatory eicosanoids, including prostaglandins of the 2-series (e.g., PGE₂) and leukotrienes of the 4-series (e.g., LTB₄).[10]

Metabolic Conversion Rates

The efficiency of converting ALA and GLA to their longer-chain metabolites is a critical factor in their overall biological effect.

| Conversion Pathway | Precursor | Product | Estimated Conversion Rate in Humans | Factors Influencing Conversion |

| Omega-3 | ALA | EPA | ~0.2% - 8% | Higher in women; inhibited by high omega-6 intake. |

| Omega-3 | ALA | DHA | <0.1% - 4% | Very limited in men; higher in women. |

| Omega-6 | GLA | DGLA | Rapid | Bypasses the rate-limiting Δ6-desaturase step. |

| Omega-6 | DGLA | AA | Limited | Dependent on Δ5-desaturase activity. |

Experimental Protocols

Accurate quantification and characterization of ALA, GLA, and their metabolites are essential for research and drug development. The following section details standard methodologies for their analysis.

Lipid Extraction: Modified Folch Method

This method is widely used for the quantitative extraction of total lipids from biological samples.[11]

-

Homogenization: Homogenize the tissue sample in a chloroform:methanol (B129727) (2:1, v/v) mixture. The final volume of the solvent should be 20 times the volume of the tissue sample.

-

Agitation: Agitate the mixture for 15-20 minutes at room temperature.

-

Separation of Liquid Phase: Filter or centrifuge the homogenate to recover the liquid phase.

-

Washing: Wash the liquid phase with 0.2 volumes of a 0.9% NaCl solution.

-

Phase Separation: Centrifuge the mixture at low speed (e.g., 2000 rpm) to separate it into two phases.

-

Collection: The lower chloroform phase, which contains the lipids, is carefully collected. The upper aqueous phase is discarded.

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

-

Saponification: Hydrolyze the lipid extract with 0.5 M KOH in methanol by heating at 100°C for 5-10 minutes.

-

Esterification: Add 12-14% BF₃ in methanol to the cooled sample and heat at 100°C for 30-60 minutes.

-

Extraction: After cooling, add hexane (B92381) and water to the vial and vortex to extract the FAMEs into the hexane layer.

-

Collection: Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is a powerful technique for the separation and identification of FAMEs.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

-

Separation: Use a polar capillary column (e.g., a wax-type column) to separate the FAMEs based on their chain length, degree of unsaturation, and position of double bonds.

-

Temperature Program: Employ a temperature gradient to elute the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Detection: The eluting FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for their identification by comparing their fragmentation patterns to a spectral library.

-

Quantification: Quantify the individual FAMEs by comparing their peak areas to those of known standards.

Therapeutic Applications and Drug Development

The distinct metabolic pathways of ALA and GLA have led to their investigation for various therapeutic applications.

Alpha-Linolenic Acid (ALA): As a precursor to the anti-inflammatory EPA and DHA, ALA has been studied for its potential role in cardiovascular health. Clinical trials have investigated its effects on blood pressure, lipid profiles, and inflammatory markers.[12] While some studies suggest benefits, the low conversion rate to EPA and DHA is a significant consideration.

Gamma-Linolenic Acid (GLA): GLA has been explored for its potential in treating inflammatory conditions such as rheumatoid arthritis and eczema.[13] Its ability to be converted to the anti-inflammatory DGLA and its metabolites is the primary rationale for its therapeutic investigation. Clinical trials have shown mixed but sometimes promising results.[13][14]

Conclusion

The foundational difference between this compound (gamma-linolenic acid) and alpha-linolenic acid lies in the position of the first double bond, classifying them as omega-6 and omega-3 fatty acids, respectively. This structural distinction dictates their metabolic conversion into different families of eicosanoids with often opposing physiological effects, particularly in the context of inflammation. For researchers and drug development professionals, a thorough understanding of these divergent pathways is crucial for designing effective studies and developing targeted therapeutic strategies that leverage the unique biological activities of these two important polyunsaturated fatty acids.

References

- 1. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 2. Gamma-Linolenic acid | C18H30O2 | CID 5280933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. gamma-Linolenic Acid [drugfuture.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. gamma-Linolenic acid | 506-26-3 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid extraction by folch method | PPTX [slideshare.net]

- 12. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. γ-Linolenic Acid versus α-Lipoic Acid for Treating Painful Diabetic Neuropathy in Adults: A 12-Week, Double-Placebo, Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of alpha-lipoic acid (ALA), gamma linolenic acid (GLA) and rehabilitation in the treatment of back pain: effect on health-related quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Gamma-Linolenic Acid in Plant Seed Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-linolenic acid (GLA), a naturally occurring omega-6 polyunsaturated fatty acid, has garnered significant attention within the scientific and pharmaceutical communities for its potential therapeutic applications. This technical guide provides an in-depth exploration of the natural occurrence of GLA in various plant seed oils. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols for extraction and analysis, and a visual representation of the biochemical pathways involved in its synthesis.

Natural Occurrence and Quantitative Data

GLA is found in the seed oils of a select number of plant species. The concentration of GLA can vary depending on the plant species, cultivar, growing conditions, and harvesting time[1][2]. The primary commercial sources of GLA are Borage (Borago officinalis), Evening Primrose (Oenothera biennis), and Blackcurrant (Ribes nigrum)[3][4]. Other notable sources include Echium species and Hemp (Cannabis sativa)[5].

Below is a summary of the typical GLA content found in the seed oils of these key plant sources.

| Plant Species | Scientific Name | Typical GLA Content (% of total fatty acids) | References |

| Borage | Borago officinalis | 20 - 27% | [3][4][6] |

| Evening Primrose | Oenothera biennis | 7 - 14% | [3][4] |

| Blackcurrant | Ribes nigrum | 15 - 20% | [3][4] |

| Echium | Echium plantagineum | ~12% | |

| Hemp | Cannabis sativa | 0.5 - 6% | [5][7][8] |

Experimental Protocols

Accurate quantification of GLA in plant seed oils is crucial for research and development. This section provides detailed methodologies for oil extraction, preparation of fatty acid methyl esters (FAMEs), and analysis by gas chromatography-flame ionization detection (GC-FID) and high-performance thin-layer chromatography (HPTLC).

Oil Extraction from Plant Seeds

a) Solvent Extraction (using Hexane (B92381) for Borage Seeds)

This protocol describes a standard laboratory procedure for extracting oil from borage seeds using hexane.

Materials:

-

Whole borage seeds

-

Grinder or mill

-

Hexane (analytical grade)

-

Soxhlet extraction apparatus

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

Glass vials for storage

Procedure:

-

Seed Preparation: Grind the borage seeds into a fine powder to increase the surface area for efficient extraction. Dry the ground material to a moisture content of less than 10%.

-

Extraction:

-

Place a known weight of the ground borage seed powder into a thimble and insert it into the Soxhlet extractor.

-

Fill a round-bottom flask with hexane (typically a 1:10 solid to solvent ratio by weight) and connect it to the Soxhlet apparatus and a condenser[9].

-

Heat the hexane using a heating mantle to its boiling point (69°C). The hexane vapor will travel up to the condenser, liquefy, and drip into the thimble containing the seed powder, dissolving the oil.

-

Continue the extraction for 6-8 hours, allowing the solvent to cycle through the sample multiple times[10].

-

-

Solvent Recovery:

-

After extraction, the hexane-oil mixture (miscella) is collected in the round-bottom flask.

-

Remove the hexane from the oil using a rotary evaporator under reduced pressure and a temperature of approximately 40°C.

-

-

Oil Storage: Transfer the extracted borage oil into a clean, airtight glass vial. Store at -20°C under a nitrogen atmosphere to prevent oxidation.

b) Supercritical Fluid Extraction (SFE) with CO₂ (for Evening Primrose Oil)

SFE is an alternative method that uses supercritical carbon dioxide as a solvent, offering a clean extraction without residual organic solvents.

Materials:

-

Whole evening primrose seeds

-

Grinder or mill

-

Supercritical fluid extractor

-

CO₂ cylinder (high purity)

-

Collection vessel

Procedure:

-

Seed Preparation: Grind the evening primrose seeds to a consistent particle size.

-

Extraction Parameters:

-

Extraction Process:

-

Load the ground seeds into the extraction vessel of the SFE system.

-

Pressurize and heat the system to the desired setpoints with a continuous flow of CO₂.

-

The supercritical CO₂ will pass through the seed material, dissolving the oil.

-

-

Separation and Collection:

-

The CO₂-oil mixture flows into a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the oil to precipitate.

-

Collect the oil from the separator.

-

-

Oil Storage: Store the extracted evening primrose oil in the same manner as described for solvent extraction.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids in the triglyceride structure of the oil must be converted to their more volatile methyl esters.

a) Acid-Catalyzed Transesterification (using Methanolic HCl)

Materials:

-

Extracted plant seed oil

-

Anhydrous Methanol (B129727)

-

Acetyl Chloride or Methanolic HCl solution (e.g., 3M)

-

Hexane

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of the extracted oil into a screw-capped glass tube.

-

Reagent Preparation: Prepare a 1M methanolic HCl solution by carefully mixing 20 mL of anhydrous methanol with 10 mL of 3M methanolic HCl[12].

-

Reaction:

-

Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of water to the tube.

-

Vortex the mixture thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge the tube to separate the layers.

-

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Quantitative Analysis of GLA

a) Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness) or equivalent, is suitable for FAME separation.

-

Carrier Gas: Hydrogen or Helium.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: 25°C/minute to 175°C.

-

Ramp 2: 4°C/minute to 230°C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 1:50.

Procedure:

-

Calibration: Prepare a standard solution of a known concentration of a certified GLA methyl ester standard. Inject the standard to determine its retention time and response factor.

-

Sample Analysis: Inject the prepared FAME sample into the GC-FID system.

-

Identification and Quantification: Identify the GLA peak in the sample chromatogram by comparing its retention time to that of the standard. Quantify the amount of GLA by comparing the peak area of the sample to the peak area of the standard. The percentage of GLA is calculated relative to the total fatty acid content (sum of all FAME peak areas).

b) High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid and cost-effective method for GLA quantification.

Materials:

-

HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

-

HPTLC developing chamber.

-

Densitometer/TLC scanner.

-

Mobile Phase: Hexane:Toluene:Glacial Acetic Acid (3:7:1, v/v/v)[13][14].

-

GLA standard solution.

Procedure:

-

Sample and Standard Application: Apply known volumes of the oil sample and the GLA standard solution as bands onto the HPTLC plate.

-

Development: Place the plate in the HPTLC chamber saturated with the mobile phase and allow the solvent to ascend the plate.

-

Densitometric Analysis: After development, dry the plate and scan it using a densitometer at a wavelength of 200 nm[13][14].

-

Quantification: Compare the peak area of the GLA spot from the sample with the peak area of the standard to determine the concentration of GLA in the oil.

Visualization of Key Pathways and Workflows

Biosynthesis of Gamma-Linolenic Acid (GLA) in Plants

The synthesis of GLA in plants occurs in the endoplasmic reticulum and involves the desaturation of linoleic acid. The key enzyme in this conversion is delta-6-desaturase (Δ6-desaturase)[15].

Caption: Biosynthesis of Gamma-Linolenic Acid in Plants.

Experimental Workflow for GLA Quantification by GC-FID

The following diagram outlines the logical steps involved in the quantification of GLA from plant seeds using GC-FID.

Caption: Workflow for GLA Quantification by GC-FID.

Conclusion

This technical guide provides a foundational understanding of the natural occurrence of gamma-linolenic acid in plant seed oils. The presented quantitative data, detailed experimental protocols, and visual workflows offer a valuable resource for researchers, scientists, and professionals in drug development. The methodologies described can be adapted and optimized for specific laboratory settings and research objectives, facilitating further exploration into the therapeutic potential of GLA.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. townsendletter.com [townsendletter.com]

- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 5. extension.okstate.edu [extension.okstate.edu]

- 6. Borage seed oil - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hemp Seed (Cannabis sativa L.) Varieties: Lipids Profile and Antioxidant Capacity for Monogastric Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliancechemical.com [alliancechemical.com]

- 10. maratek.com [maratek.com]

- 11. Supercritical Carbon Dioxide Extraction of Evening Primrose Oil [iris.unibas.it]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. A Validated, Rapid and Cost-Efficient HPTLC Method for Quantification of Gamma-Linolenic Acid in Borage Oil and Evaluation of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]

The Physiological Functions of Omega-6 Fatty Acids: A Technical Guide to Gamma-Linolenic Acid (GLA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-6 fatty acids, a class of polyunsaturated fatty acids (PUFAs), are essential components of human health, playing a crucial role in cellular structure and signaling. While often associated with pro-inflammatory responses through the arachidonic acid (AA) cascade, a specific omega-6, Gamma-Linolenic Acid (GLA), exhibits potent anti-inflammatory and other beneficial physiological functions. This technical guide provides an in-depth exploration of the core physiological functions of GLA, its metabolic pathways, and its therapeutic potential. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation and application of this unique fatty acid.

Introduction to Omega-6 Fatty Acids and Gamma-Linolenic Acid (GLA)

Omega-6 fatty acids are characterized by a double bond at the sixth carbon position from the methyl end of the fatty acid chain. Linoleic acid (LA) is the parent fatty acid of this series and is an essential fatty acid, meaning the human body cannot synthesize it and it must be obtained through diet.[1] While LA is a precursor to the pro-inflammatory mediator arachidonic acid (AA), it can also be converted to GLA, which initiates a distinct and predominantly anti-inflammatory cascade.[2]

GLA is found in several plant-based oils, with borage oil containing the highest concentration (20-26%), followed by black currant seed oil (15-18%) and evening primrose oil (8-10%).[3][4][5] Unlike other omega-6 fatty acids that can promote inflammation when consumed in excess, GLA is recognized for its anti-inflammatory properties.[2]

Metabolic Pathway of GLA and its Anti-Inflammatory Effects

The physiological effects of GLA are intrinsically linked to its metabolic conversion into dihomo-gamma-linolenic acid (DGLA). This conversion is a critical step that dictates the subsequent production of bioactive lipid mediators.

The DGLA Cascade and Production of Anti-inflammatory Eicosanoids

Once formed, DGLA is incorporated into cell membrane phospholipids. Upon stimulation, DGLA is released and can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory eicosanoids. A key product is Prostaglandin (B15479496) E1 (PGE1), a potent anti-inflammatory and anti-proliferative agent.[6] DGLA can also be converted to 15-hydroxyeicosatrienoic acid (15-HETrE), which has been shown to possess anti-inflammatory properties.[7]

Competitive Inhibition of the Arachidonic Acid Cascade

A crucial aspect of GLA's anti-inflammatory action is the ability of its metabolite, DGLA, to competitively inhibit the pro-inflammatory cascade of arachidonic acid (AA). DGLA competes with AA for the same COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids such as Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).[8] This competitive inhibition shifts the balance of eicosanoid production towards a less inflammatory state.

Metabolic pathway of Linoleic Acid highlighting the conversion to GLA and its downstream anti-inflammatory and pro-inflammatory metabolites.

Physiological Functions of GLA

Modulation of Inflammation

The primary and most studied function of GLA is its ability to modulate inflammation. Clinical trials have demonstrated the efficacy of GLA in reducing symptoms of chronic inflammatory conditions such as rheumatoid arthritis.[9][10][11]

Skin Health and Barrier Function

GLA plays a significant role in maintaining skin health. It is crucial for the integrity of the epidermal barrier, and its deficiency can lead to dry skin and increased transepidermal water loss (TEWL).[12][13] Supplementation with GLA has been shown to improve skin parameters in individuals with dry skin and atopic dermatitis.[14][15][16]

Diabetic Neuropathy

Emerging evidence suggests a therapeutic role for GLA in diabetic neuropathy. Clinical trials have indicated that GLA supplementation can improve nerve function and reduce symptoms associated with this condition.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on GLA.

Table 1: GLA Content in Common Plant Oil Sources

| Oil Source | GLA Content (%) |

| Borage Oil | 20-26%[3][5] |

| Black Currant Seed Oil | 15-18%[3] |

| Evening Primrose Oil | 8-10%[4][5] |

Table 2: Summary of Clinical Trials on GLA for Rheumatoid Arthritis

| Study | Dosage of GLA | Duration | Key Findings |

| Zurier et al. (1996) | 2.8 g/day | 6 months (double-blind), 6 months (single-blind) | Statistically significant reductions in signs and symptoms of disease activity.[9][11] |

| Leventhal et al. (1993) | 1.4 g/day | 24 weeks | Clinically important reduction in signs and symptoms of disease activity.[10] |

Table 3: Summary of Clinical Trials on GLA for Atopic Dermatitis

| Study | Dosage of GLA (from Evening Primrose Oil) | Duration | Key Findings |

| Simon et al. (2014) | 4-6 g/day of EPO | 12 weeks | Significant increase in plasma GLA and DGLA levels, and a decrease in objective SCORAD scores.[14][17] |

| Morse & Clough (Meta-analysis) | Varied | Varied | Favorable trend for severity of atopic dermatitis with GLA supplementation.[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to GLA research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis in Human Plasma

Objective: To quantify the concentration of GLA and other fatty acids in human plasma.

Materials:

-

Human plasma samples

-

Internal standards (e.g., deuterated fatty acids)[19]

-

Methanol (B129727), Chloroform, n-hexane, Acetylchloride[20]

-

Potassium carbonate solution[20]

-

GC-MS system with a suitable column (e.g., SP-2560)[21]

Procedure:

-

Sample Preparation: To 100 µL of plasma, add 1 mL of chloroform/methanol (2:1, v/v) containing an internal standard. Vortex thoroughly.[21]

-

Lipid Extraction: Add 200 µL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower organic phase. Repeat the extraction on the aqueous phase with 1 mL of chloroform.[22]

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent from the combined organic phases under a stream of nitrogen. Add 1 mL of methanolic acetylchloride and heat at 100°C for 1 hour.[20]

-

FAMEs Extraction: After cooling, add 1.5 mL of 6% potassium carbonate solution and 1 mL of n-hexane. Vortex and centrifuge. Collect the upper hexane (B92381) layer containing the FAMEs.[20]

-

GC-MS Analysis: Inject 1 µL of the FAMEs solution into the GC-MS. The temperature program should be optimized for the separation of fatty acids. For example: initial oven temperature of 85°C held for 2 min, then increased to 164°C, and finally to 230°C.[21]

-

Quantification: Identify and quantify fatty acids based on their retention times and mass spectra compared to known standards. Use the internal standard for accurate quantification.[19]

Workflow for GC-MS analysis of fatty acids in plasma.

Measurement of Eicosanoid Production in Cell Culture

Objective: To measure the production of PGE1 and other eicosanoids by cultured cells in response to GLA treatment.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

GLA

-

Lipopolysaccharide (LPS) or other stimuli

-

Internal standards (e.g., deuterated PGE1)

-

Solid-phase extraction (SPE) columns (e.g., C18)[23]

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density. Once adherent, replace the medium with serum-free medium containing the desired concentration of GLA for 24-48 hours.

-

Stimulation: Stimulate the cells with an agonist like LPS (e.g., 1 µg/mL) for a specific time period (e.g., 30 minutes to 24 hours) to induce eicosanoid production.

-

Sample Collection: Collect the cell culture supernatant. Add an internal standard mixture.[24]

-

Solid-Phase Extraction (SPE):

-

LC-MS/MS Analysis: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis. Use a reverse-phase C18 column for separation.[24]

-

Quantification: Identify and quantify eicosanoids using multiple reaction monitoring (MRM) mode, based on the retention times and mass transitions of authentic standards.

Workflow for measuring eicosanoid production in cell culture.

Isolation and Culture of Human Primary Keratinocytes

Objective: To establish primary cultures of human keratinocytes for studying the effects of GLA on skin cells.

Materials:

-

Human skin tissue

-

Dispase solution[25]

-

Trypsin-EDTA solution[26]

-

Keratinocyte growth medium (e.g., KSFM)[26]

-

Culture flasks

Procedure:

-

Tissue Digestion:

-

Cut the skin tissue into small pieces.

-

Incubate the tissue in Dispase solution overnight at 4°C to separate the epidermis from the dermis.[25]

-

-

Epidermal Cell Isolation:

-

Mechanically separate the epidermis from the dermis.

-

Incubate the epidermis in Trypsin-EDTA solution at 37°C for 10-15 minutes to dissociate the keratinocytes.[26]

-

Neutralize the trypsin with medium containing serum or a trypsin inhibitor.

-

-

Cell Plating and Culture:

-

Subculture: When the cells reach 70-80% confluency, they can be subcultured using Trypsin-EDTA.[26]

Conclusion